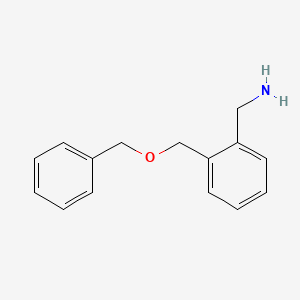

(2-((Benzyloxy)methyl)phenyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

[2-(phenylmethoxymethyl)phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c16-10-14-8-4-5-9-15(14)12-17-11-13-6-2-1-3-7-13/h1-9H,10-12,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSIRNNPYPDJFBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2=CC=CC=C2CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzyloxy Methyl Phenyl Methanamine and Its Precursors

Established Synthetic Routes

Traditional synthetic approaches to (2-((Benzyloxy)methyl)phenyl)methanamine and related structures rely on well-understood and widely applied reaction classes, including reductive amination, nucleophilic substitution, and various alkylation strategies for building the necessary precursors.

Reductive Amination Strategies

Reductive amination is a cornerstone method for synthesizing amines from carbonyl compounds. masterorganicchemistry.com In the context of this compound, this strategy would typically involve the reaction of its aldehyde precursor, 2-((benzyloxy)methyl)benzaldehyde, with an ammonia (B1221849) source to form an intermediate imine, which is then reduced to the target primary amine. ias.ac.inorganic-chemistry.org

A variety of reducing agents and conditions can be employed for this transformation. Common laboratory-scale reagents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are valued for their selectivity and mild reaction conditions. masterorganicchemistry.comorganic-chemistry.org For industrial applications, catalytic hydrogenation using molecular hydrogen (H₂) is often preferred. acs.org

The choice of ammonia source is also critical. Aqueous ammonia, ammonium (B1175870) salts like ammonium formate (B1220265), or ammonia gas can be used. organic-chemistry.orgacs.org The reaction is often catalyzed to improve efficiency and selectivity, preventing the formation of secondary and tertiary amine byproducts. acs.org

Table 1: Comparison of Reagents for Reductive Amination

| Reducing Agent | Typical Ammonia Source | Key Advantages | Considerations |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Aqueous Ammonia | Readily available, effective for imine reduction. ias.ac.in | Can also reduce the starting aldehyde if conditions are not controlled. masterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Ammonium Acetate | Selectively reduces imines in the presence of aldehydes. masterorganicchemistry.com | Toxicity of cyanide byproducts. |

| Catalytic Hydrogenation (H₂) | Ammonia (gas or aqueous) | High atom economy, suitable for large-scale synthesis. acs.org | Requires specialized high-pressure equipment and a catalyst (e.g., Ni, Pd). rsc.org |

Nucleophilic Substitution Approaches

Nucleophilic substitution provides an alternative route to the target amine. This approach typically involves a precursor containing a good leaving group at the benzylic position, such as 2-((benzyloxy)methyl)benzyl halide (e.g., chloride or bromide). This electrophilic substrate is then treated with a nucleophilic nitrogen source. rsc.org

Common nitrogen nucleophiles for this purpose include ammonia, azide (B81097) salts (followed by reduction), or protected amine equivalents like phthalimide (B116566) (the Gabriel synthesis). The direct use of ammonia can be complicated by over-alkylation, leading to mixtures of primary, secondary, and tertiary amines. masterorganicchemistry.com Therefore, methods that provide a controlled, single introduction of the amino group are often preferred. For instance, using sodium azide to form a benzyl (B1604629) azide, followed by reduction with a reagent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, cleanly yields the primary amine.

The efficiency of these substitution reactions can be influenced by the choice of solvent and the nature of the leaving group. rsc.org In some cases, particularly with hindered substrates, elimination reactions can compete with the desired substitution pathway. rsc.org

Alkylation Reactions in Precursor Synthesis

The synthesis of the precursors for the aforementioned routes often relies on alkylation reactions. A key step is the introduction of the benzyl group to form the characteristic benzyloxy ether linkage. This is typically achieved via a Williamson ether synthesis, where the sodium or potassium salt of a hydroxyl-containing precursor is reacted with a benzyl halide.

For example, the synthesis of the precursor 2-((benzyloxy)methyl)benzyl alcohol could start from 2-(hydroxymethyl)benzyl alcohol (phthalyl alcohol). Selective protection of one hydroxyl group, followed by alkylation of the other with benzyl bromide in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃), would install the benzyloxy group. researchgate.net Similarly, starting from 2-methylbenzyl alcohol, the benzylic position could be halogenated to create a leaving group for subsequent reactions. Copper-catalyzed cross-coupling reactions have also been developed for the α-alkylation of aryl acetonitriles with benzyl alcohols, representing another pathway to construct the carbon skeleton. nih.gov

Advanced and Specialized Synthesis Techniques

Beyond established methods, modern synthetic chemistry offers advanced techniques that can be applied to the synthesis of this compound, particularly in the context of creating libraries of related compounds for drug discovery.

Solid-Phase Synthesis Applications

Solid-phase synthesis (SPS) is a powerful technique that simplifies purification and allows for the automation of multi-step syntheses. wikipedia.orgcrsubscription.com While originally developed for peptides, its application has expanded to a wide range of small molecules. wikipedia.orgnih.gov

In a hypothetical solid-phase synthesis of derivatives of this compound, a suitable precursor could be attached to a solid support (resin). For instance, a resin-bound version of 2-hydroxybenzaldehyde could be alkylated with benzyl bromide to form the benzyloxy ether. Subsequent reductive amination on the solid support, using a primary amine, would lead to a resin-bound secondary amine. nih.gov The final product is then cleaved from the resin. The major advantage of SPS is the ability to use large excesses of reagents to drive reactions to completion, with purification achieved by simple filtration and washing of the resin. crsubscription.com This methodology is highly amenable to combinatorial chemistry for generating libraries of analogues. crsubscription.comnih.gov

Catalyst-Mediated Transformations in Synthesis

Catalysis is integral to modern organic synthesis, offering efficient and selective routes to complex molecules. Various catalyst-mediated transformations are relevant to the synthesis of this compound and its precursors.

Catalytic Reductive Amination : As mentioned, heterogeneous nickel catalysts (e.g., Raney Ni, Ni/SiO₂-Al₂O₃) and catalysts based on copper, gold, or iridium have been developed for the direct amination of alcohols and aldehydes. organic-chemistry.orgacs.orghw.ac.ukresearchgate.net These "borrowing hydrogen" or "hydrogen auto-transfer" methodologies allow alcohols to be converted directly into amines using an ammonia source, proceeding through an intermediate aldehyde without its isolation. acs.org

Palladium-Catalyzed C-H Activation : Palladium catalysis can be used for the direct arylation of benzylamines, enabling the formation of C-C bonds at the ortho position. chu-lab.org While this is more relevant for derivatization, it highlights the power of modern catalysis to functionalize C-H bonds selectively.

Hydrogenation of Nitriles : An alternative synthetic route involves the catalytic hydrogenation of a nitrile precursor, such as 2-((benzyloxy)methyl)benzonitrile. Catalysts based on nickel, cobalt, or palladium are effective for reducing the nitrile group to a primary amine. rsc.org This method avoids the potential for over-alkylation seen in other amination strategies.

Table 2: Examples of Catalyst Systems in Benzylamine (B48309) Synthesis

| Catalyst System | Reaction Type | Precursor Type | Reference |

|---|---|---|---|

| Raney Ni | Reductive Amination (Hydrogen Borrowing) | Benzyl Alcohol | acs.org |

| Au/TiO₂ + Cu/SiO₂ | Reductive Amination (Tandem Dehydrogenation) | Benzyl Alcohol | hw.ac.uk |

| Ni/SiO₂ | Hydrogenation | Benzonitrile | rsc.org |

| Pd(II) with MPAHA Ligand | C-H Cross-Coupling | Benzylamine | chu-lab.org |

| Cu(OTf)₂ with Bis(oxazoline) Ligand | Aza-Friedel–Crafts Reaction | Aldimine | nih.gov |

These advanced catalytic methods provide powerful tools for constructing the this compound scaffold with high efficiency and selectivity.

Multi-Component Reactions (MCRs) Incorporating the Compound

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates most or all of the atoms of the starting materials. nih.gov These reactions are advantageous due to their high atom economy, procedural simplicity, and ability to rapidly generate complex molecules from simple precursors. nih.gov A review of current scientific literature indicates that while this compound is a valuable synthetic target and building block, specific examples of its direct incorporation as a reactant in multi-component reactions are not extensively documented. The development of MCRs involving this compound could offer novel pathways to complex molecular architectures.

Synthesis of Key Precursors and Intermediates

The synthesis of this compound is dependent on the efficient preparation of several key precursors and intermediates. These include various substituted benzaldehydes, benzonitriles, and the halide reagents required for their synthesis.

Benzyloxybenzaldehyde Derivatives

A primary route for synthesizing benzyloxybenzaldehyde derivatives is the Williamson ether synthesis. This method involves the O-alkylation of a phenolic starting material, such as a hydroxybenzaldehyde, with a benzyl halide. mdpi.com The reaction is typically conducted in the presence of a base, like potassium carbonate, in a solvent such as dimethylformamide (DMF). mdpi.comprepchem.com The phenolic hydroxyl group is deprotonated by the base to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide to form the ether linkage.

The reaction conditions can be tailored to produce a variety of derivatives. For instance, various substituted benzyl halides can be used to introduce different functionalities onto the benzyloxy group. The general procedure involves stirring the phenolic compound with potassium carbonate in DMF, followed by the addition of the corresponding benzyl halide and heating the mixture. mdpi.com

Table 1: Synthesis of Benzyloxybenzaldehyde Derivatives

| Product | Phenolic Precursor | Halide Reagent | Base/Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 4-Benzyloxybenzaldehyde | 4-Hydroxybenzaldehyde | Benzyl bromide | K₂CO₃ / DMSO | Not specified | prepchem.com |

| 4-((4-Chlorobenzyl)oxy)benzaldehyde | 4-Hydroxybenzaldehyde | 4-Chlorobenzyl halide | K₂CO₃ / DMF | 88% | mdpi.com |

Benzyloxybenzonitrile Intermediates

Benzyloxybenzonitrile intermediates are crucial for synthesizing the target methanamine, as the nitrile group can be readily reduced to the primary amine of the benzylamine moiety. google.com There are several established methods for synthesizing these intermediates.

One common pathway involves the conversion of a corresponding benzoic acid. For example, 2,4-dibenzyloxybenzonitrile can be synthesized from 2,4-dihydroxybenzoic acid. The process begins with the protection of the hydroxyl groups via reaction with benzyl bromide to form 2,4-dibenzyloxy benzoic acid, which is then converted to the benzonitrile. google.com

Another effective method starts from a benzyloxybenzaldehyde derivative. The aldehyde's formyl group can be transformed into a cyano group. This conversion can be achieved by reacting the aldehyde with hydroxylammonium sulfate (B86663) in the presence of sodium formate in formic acid. researchgate.net This route provides a direct way to convert the readily available benzaldehyde (B42025) precursors into the desired nitrile intermediates. researchgate.net

Table 2: Synthetic Routes to Benzyloxybenzonitrile Intermediates

| Product | Starting Material | Key Transformation | Reagents | Reference |

|---|---|---|---|---|

| 2,4-Dibenzyloxybenzonitrile | 2,4-Dihydroxybenzoic acid | Benzylation followed by nitrile formation | Benzyl bromide, K₂CO₃; subsequent conversion | google.com |

Related Halide Precursors

Benzyl halides, including benzyl bromide and benzyl chloride, are fundamental precursors for the synthesis of the intermediates discussed above. mdpi.com They serve as the source of the benzyloxy group, which is installed via nucleophilic substitution reactions, most notably the Williamson ether synthesis. mdpi.com The choice of halide can influence reaction rates, with bromides generally being more reactive than chlorides.

The versatility of this method is enhanced by the availability of various substituted benzyl halides. For example, 4-chlorobenzyl halide is used to synthesize 4-((4-chlorobenzyl)oxy)benzaldehyde, demonstrating how substituents on the benzyl ring can be incorporated into the final product structure. mdpi.com These halide precursors are typically synthesized through methods such as the radical halogenation of corresponding toluenes. The availability of a wide range of substituted benzyl halides makes them essential building blocks in the synthesis of diverse benzyloxy-containing compounds. organic-chemistry.org

Table 3: Examples of Halide Precursors and Their Applications

| Halide Precursor | Reaction Type | Intermediate Synthesized | Reference |

|---|---|---|---|

| Benzyl bromide | Williamson Ether Synthesis | 4-Benzyloxybenzaldehyde | prepchem.com |

| Benzyl halide | Williamson Ether Synthesis | Benzyloxybenzaldehyde derivatives | mdpi.com |

Reactivity and Transformational Chemistry of 2 Benzyloxy Methyl Phenyl Methanamine

Reactions of the Primary Amine Functionality

The primary amine group (-NH2) is a key site for nucleophilic reactions, enabling the introduction of a wide variety of substituents and the construction of more complex molecular architectures.

The primary amine of (2-((Benzyloxy)methyl)phenyl)methanamine readily undergoes acylation with various acylating agents, such as acid chlorides, anhydrides, or carboxylic acids, to form stable amide bonds. This reaction is fundamental in peptide synthesis and for introducing carbonyl-containing functionalities. The reaction typically proceeds via nucleophilic acyl substitution, where the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. nih.govibs.re.kr The use of a base is often required to neutralize the acidic byproduct (e.g., HCl) formed during the reaction. wikipedia.org

These reactions are generally high-yielding and can be performed under mild conditions. The choice of acylating agent allows for the synthesis of a diverse library of amide derivatives, which can be used to explore structure-activity relationships in medicinal chemistry. For instance, reacting this compound with acetyl chloride in the presence of a base like triethylamine (B128534) would yield the corresponding N-acetyl derivative. wikipedia.org

| Acylating Agent | Product Class | Reaction Conditions |

| Acetyl Chloride | N-Acetamide | Base (e.g., Pyridine, Triethylamine), Aprotic Solvent |

| Benzoyl Chloride | N-Benzamide | Base (e.g., Pyridine, Triethylamine), Aprotic Solvent |

| Acetic Anhydride | N-Acetamide | Aprotic Solvent, optional catalyst (e.g., DMAP) |

| Carboxylic Acid | N-Alkyl/Aryl Amide | Coupling Agent (e.g., DCC, EDC), Aprotic Solvent |

The primary amine functionality can undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. libretexts.orgredalyc.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. libretexts.org The formation of the C=N double bond is reversible and the reaction is often driven to completion by removing the water formed, for example, by azeotropic distillation. nih.gov

The stability of the resulting imine can vary, but they serve as versatile intermediates in organic synthesis. ajgreenchem.comchemrevlett.com For example, Schiff bases derived from this compound can be reduced to form secondary amines or be used in the synthesis of heterocyclic compounds. The reaction is general for a wide range of aldehydes and ketones, both aliphatic and aromatic. nih.gov

| Carbonyl Compound | Product Class | Typical Catalyst |

| Benzaldehyde (B42025) | N-Benzylidene Imine | Acetic Acid, p-Toluenesulfonic Acid |

| Acetone | N-Isopropylidene Imine | Lewis or Brønsted Acid |

| Cyclohexanone | N-Cyclohexylidene Imine | Acetic Acid, p-Toluenesulfonic Acid |

| 2-Hydroxybenzaldehyde | N-(2-Hydroxybenzylidene) Imine | Acetic Acid |

The nitrogen atom of the primary amine can be alkylated using alkyl halides or other alkylating agents to yield secondary or tertiary amines. This reaction proceeds via nucleophilic substitution (SN2 mechanism), where the amine acts as the nucleophile. The reaction can be controlled to favor mono- or di-alkylation by adjusting the stoichiometry of the reactants. The use of a base is often necessary to scavenge the hydrohalic acid produced during the reaction. wikipedia.org Hydrogenolysis can subsequently be used to remove the benzyl (B1604629) group, providing a route to secondary amines. wikipedia.org

| Alkylating Agent | Product | Reaction Conditions |

| Methyl Iodide | N-Methylated Amine | Base (e.g., K2CO3), Polar Aprotic Solvent |

| Ethyl Bromide | N-Ethylated Amine | Base (e.g., Na2CO3), Acetonitrile (B52724) |

| Benzyl Bromide | N-Benzylated Amine | Base (e.g., K2CO3), DMF |

Reactions Involving the Benzyloxy Ether Moiety

The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl that would otherwise be present. Its chemical stability and the various methods available for its cleavage make it highly useful in multistep synthesis.

The benzyl ether linkage can be cleaved under various conditions to deprotect the underlying phenol (B47542). The most common and mildest method is catalytic hydrogenolysis. commonorganicchemistry.com This involves reacting the compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C), which reduces the benzyl ether to yield the corresponding phenol and toluene. organic-chemistry.org This method is highly efficient but is incompatible with other reducible functional groups like alkenes or alkynes in the molecule.

Alternative methods for benzyl ether cleavage include treatment with strong acids or Lewis acids, although these conditions are harsher and may not be suitable for acid-sensitive substrates. organic-chemistry.orgorganic-chemistry.org Oxidative cleavage is another option, using reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), particularly for electron-rich benzyl ethers. organic-chemistry.orgnih.gov Specific reagents like boron trichloride–dimethyl sulfide (B99878) complex (BCl3·SMe2) have been shown to enable efficient debenzylation under mild conditions while tolerating a broad range of other functional groups. organic-chemistry.org

| Reagent/Method | Conditions | Byproducts | Notes |

| H2, Pd/C | Room temperature, atmospheric pressure, various solvents (MeOH, EtOH, EtOAc) | Toluene | Mild and efficient, but not compatible with reducible groups. commonorganicchemistry.com |

| BCl3·SMe2 | Dichloromethane, 0 °C to room temperature | - | Tolerates silyl (B83357) ethers, esters, and other functional groups. organic-chemistry.org |

| Strong Acid (e.g., HBr, HI) | High temperature | Benzyl halide | Harsh conditions, limited to acid-stable substrates. organic-chemistry.org |

| DDQ | Inert solvent (e.g., CH2Cl2/H2O) | Benzaldehyde, DDQ-H2 | More effective for electron-rich benzyl ethers. nih.gov |

| Na / NH3 (liquid) | Low temperature (-78 °C) | Toluene | Birch reduction conditions, useful when hydrogenolysis is not viable. |

The benzylic C-H bonds of the ether moiety (the -O-CH2-Ph group) are susceptible to functionalization through radical or anionic pathways. These reactions allow for the introduction of new substituents at this position, further diversifying the molecular structure. Methods involving benzylic radicals or cations generated by hydrogen atom transfer or oxidation have been demonstrated. rsc.org

For example, photo-mediated methodologies can generate mesyloxy radicals that are capable of cleaving the benzylic C-H bond through hydrogen atom transfer (HAT). rsc.org The resulting benzylic radical can then be oxidized to a carbocation and trapped by a nucleophile. rsc.org Another approach involves deprotonation of the benzylic position using a strong base to form a benzylic carbanion, which can then react with various electrophiles. rsc.org Transition metal catalysis can also be employed to achieve enantioselective C-H functionalization at the benzylic site. nih.gov

| Reaction Type | Reagents | Product Type |

| Radical Oxygenation | Photo-oxidant, Mesylating agent | Benzylic Alcohol/Mesylate |

| C-H Insertion | Dirhodium catalyst, Diazo compound | C-C bond formation at benzylic position |

| Deprotonation-Alkylation | Strong base (e.g., n-BuLi), Electrophile (e.g., Alkyl halide) | Alkylated benzylic position |

Aromatic Ring Modifications and Substitutions

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution. The regiochemical outcome of such reactions is determined by the directing effects of the two ortho substituents already present on the ring. libretexts.org

Both the aminomethyl (-CH₂NH₂) and benzyloxymethyl (-OCH₂Ph) groups are generally considered activating, ortho-para directing groups. aakash.ac.in Their activating nature stems from their ability to donate electron density to the benzene (B151609) ring, thereby stabilizing the positively charged intermediate (the arenium ion) formed during electrophilic attack. csbsju.edu The primary directing influence comes from the lone pair of electrons on the oxygen and nitrogen atoms, which can be delocalized into the ring through resonance.

Given that the existing groups are ortho to each other, their directing influences are antagonistic. libretexts.org The aminomethyl group directs incoming electrophiles to its ortho (position 3) and para (position 5) positions. Similarly, the benzyloxymethyl group directs to its ortho (position 6) and para (position 4) positions. The ultimate substitution pattern is a result of the combined electronic and steric effects. The stronger activating group will typically determine the primary substitution sites. libretexts.org Steric hindrance from the bulky benzyloxymethyl group may disfavor substitution at the adjacent position 6.

Interactive Table: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Type | Activating/Deactivating | Directing Influence | Predicted Substitution Sites |

| -CH₂NH₂ (Aminomethyl) | Electron Donating | Activating | Ortho, Para | Positions 3 & 5 |

| -OCH₂Ph (Benzyloxymethyl) | Electron Donating | Activating | Ortho, Para | Positions 4 & 6 |

Role as a Nucleophile in Complex Reaction Systems

The primary amine functionality of this compound imparts significant nucleophilic character to the molecule. The lone pair of electrons on the nitrogen atom can readily attack electrophilic centers, making the compound a valuable building block in the synthesis of more complex molecules, including various heterocycles and pharmacologically active agents. acs.orgresearchgate.netnih.gov

The nucleophilicity of the amine allows it to participate in a wide range of reactions:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Alkylation: Reaction with alkyl halides to produce secondary and tertiary amines.

Condensation: Reaction with aldehydes and ketones to form imines (Schiff bases), which can be subsequently reduced to secondary amines.

This reactivity is fundamental to its use in medicinal chemistry, where modifications at the amine position are used to generate libraries of derivatives for structure-activity relationship (SAR) studies. For instance, derivatives of this compound have been synthesized as potent inhibitors of Coactivator-Associated Arginine Methyltransferase 1 (CARM1). nih.gov

Interactive Table: Representative Nucleophilic Reactions

| Reaction Type | Electrophile | Reagent Example | Product Type |

| Acylation | Acyl Halide | Acetyl chloride | N-substituted amide |

| Alkylation | Alkyl Halide | Methyl iodide | Secondary amine |

| Condensation | Aldehyde | Benzaldehyde | Imine (Schiff base) |

| Michael Addition | α,β-Unsaturated Carbonyl | Methyl acrylate | β-Amino ester |

Oxidation and Reduction Pathways

The chemical structure of this compound contains several sites susceptible to both oxidation and reduction reactions.

Reduction Pathways: The synthesis of the title compound itself often relies on reduction methodologies. Two primary routes are commonly employed:

Reductive Amination: The reaction of 2-(benzyloxy)benzaldehyde (B185962) with an ammonia (B1221849) source, followed by reduction with an agent like sodium cyanoborohydride, yields the primary amine.

Nitrile Reduction: A robust alternative involves the catalytic hydrogenation of 2-benzyloxybenzonitrile. This method utilizes catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere to reduce the nitrile group to an aminomethyl group.

Oxidation Pathways: Both the aminomethyl and benzyloxymethyl groups contain benzylic hydrogens, which are particularly susceptible to oxidation. rsc.orgorganic-chemistry.org

Oxidation of the Aminomethyl Group: The primary amine can be oxidized. For example, photocatalytic oxidation procedures can convert benzylamines into their corresponding aldehydes under mild conditions. researchgate.net

Oxidation of the Benzyloxymethyl Group: The benzyl ether linkage can be cleaved under oxidative conditions. Oxidative debenzylation can be achieved using various reagents, often yielding a carbonyl compound at the benzylic carbon. acs.orgacs.org For instance, systems utilizing alkali metal bromides can generate bromo radicals that facilitate this transformation. organic-chemistry.org

These pathways are critical not only for the synthesis of the compound but also for its potential degradation and its use as an intermediate where subsequent modification or deprotection is required.

Interactive Table: Summary of Oxidation and Reduction Pathways

| Pathway | Starting Material | Key Reagents/Conditions | Product |

| Reduction | 2-Benzyloxybenzonitrile | H₂ / Pd-C (Catalytic Hydrogenation) | This compound |

| Reduction | 2-(Benzyloxy)benzaldehyde | NH₃, Sodium Cyanoborohydride | This compound |

| Oxidation | This compound | Oxidizing agents (e.g., photocatalysis) | 2-((Benzyloxy)methyl)benzaldehyde |

| Oxidation (Debenzylation) | This compound | KBr / Oxone | 2-(Aminomethyl)benzaldehyde |

Derivatization and Complex Scaffold Construction Utilizing 2 Benzyloxy Methyl Phenyl Methanamine

Formation of Cyclic and Heterocyclic Architectures

The strategic positioning of the aminomethyl and benzyloxymethyl groups on the phenyl ring enables the construction of various fused and bridged heterocyclic systems. The primary amine can be functionalized and subsequently cyclized with the benzyloxymethyl moiety or other introduced functionalities to generate diverse molecular frameworks.

Dihydrobenzoxazepinone scaffolds are seven-membered heterocyclic rings containing both oxygen and nitrogen atoms, which are of interest in medicinal chemistry. A plausible synthetic route to dihydrobenzoxazepinone derivatives from (2-((Benzyloxy)methyl)phenyl)methanamine involves a two-step sequence. The first step is an N-acylation of the primary amine with a bifunctional reagent such as chloroacetyl chloride in the presence of a non-nucleophilic base. This reaction forms an N-(2-((benzyloxy)methyl)benzyl)-2-chloroacetamide intermediate.

In the second step, intramolecular cyclization can be induced. Treatment of the chloroacetamide intermediate with a strong base, such as sodium hydride, would facilitate an intramolecular Williamson ether synthesis. The alkoxide formed by the debenzylation of the ether or an alternative strategy could then displace the chloride, leading to the formation of the seven-membered dihydrobenzoxazepinone ring. The specific reaction conditions would be critical to favor the intramolecular cyclization over competing intermolecular reactions.

Oxalamide frameworks can be readily synthesized from primary amines. The reaction of this compound with an oxalyl derivative, such as oxalyl chloride or diethyl oxalate, provides a direct route to corresponding oxalamide systems. When two equivalents of the amine are reacted with one equivalent of oxalyl chloride in the presence of a tertiary amine base like triethylamine (B128534), a symmetrical N,N'-bis(2-((benzyloxy)methyl)benzyl)oxalamide is formed. This reaction is typically rapid and high-yielding. The resulting oxalamide contains two benzyloxymethylphenyl units linked by a central two-carbon diamide (B1670390) bridge, creating a flexible yet well-defined molecular structure.

Recent research has highlighted the development of (2-(benzyloxy)phenyl)methanamine (B111105) derivatives as potent and selective inhibitors of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), a promising therapeutic target for melanoma. researchgate.netresearcher.life In these studies, chemical modifications on a core structure closely related to this compound led to a series of potent inhibitors. researcher.life

While these studies did not start from this compound itself, a general pathway to synthesize pyrazolylmethanamine derivatives involves the reductive amination of a pyrazole-carboxaldehyde. The primary amine of this compound would react with the aldehyde group of a suitably substituted pyrazole (B372694) to form an intermediate imine. Subsequent reduction of the imine, typically with a hydride reducing agent like sodium borohydride (B1222165), would yield the target N-((1H-pyrazol-yl)methyl) derivative. This approach allows for the introduction of a wide variety of substituted pyrazole moieties.

The primary amine of this compound makes it an ideal component for multicomponent reactions (MCRs), which are powerful tools for the rapid construction of complex, drug-like molecules. One such application is the Ugi-Zhu three-component reaction, which can be coupled with subsequent cascade reactions to build polyheterocyclic systems in a single pot. mdpi.com

Following this strategy, this compound could serve as the amine component, reacting with an aldehyde, an isocyanide, and a carboxylic acid (in the case of the Ugi reaction) or a related set of reactants. The intermediate formed from this MCR could be designed to undergo a spontaneous or catalyzed intramolecular cyclization, such as a Diels-Alder reaction or a nucleophilic addition, to yield intricate polyheterocyclic frameworks. mdpi.com This method provides a highly efficient pathway to molecular diversity, generating complex scaffolds from simple starting materials in a single operation.

Pyrimidin-4-amine derivatives are common structural motifs in biologically active compounds. A standard and effective method for their synthesis is the nucleophilic aromatic substitution (SNAr) on a pre-formed pyrimidine (B1678525) ring. nih.govgoogle.com In this approach, a pyrimidine core bearing a good leaving group, typically a halogen like chlorine, at the 4-position is used as the substrate.

The reaction of this compound with a 4-chloropyrimidine (B154816) in the presence of a base, such as triethylamine or potassium carbonate, would lead to the displacement of the chloride ion by the primary amine. This substitution reaction is often facilitated by heating and results in the formation of an N-(2-((benzyloxy)methyl)benzyl)pyrimidin-4-amine derivative. The versatility of this method allows for the use of various substituted 4-chloropyrimidines, enabling the synthesis of a diverse library of compounds.

The conversion of primary amines into guanidine (B92328) or aminoguanidine (B1677879) functionalities is a key transformation in medicinal chemistry, as the guanidinium (B1211019) group is a common feature in many natural products and pharmaceuticals. Several reliable methods exist for the guanylation of primary amines like this compound. organic-chemistry.orgntnu.no These reactions typically involve treating the amine with an electrophilic guanylating agent.

Common reagents for this transformation include S-methylisothiourea derivatives, cyanamide, and pyrazole-carboxamidine salts. organic-chemistry.orgntnu.no For instance, reacting the amine with 1H-pyrazole-1-carboxamidine hydrochloride in a solvent like acetonitrile (B52724) provides a straightforward route to the corresponding guanidine hydrochloride salt. ntnu.no The choice of guanylating agent and reaction conditions can be tailored to achieve the desired product, including protected guanidines that can be deprotected later in a synthetic sequence. nih.gov

Table 1: Comparison of Common Guanylating Agents for Primary Amines

| Guanylating Agent | Typical Conditions | Byproducts | Reference |

|---|---|---|---|

| 1H-Pyrazole-1-carboxamidine HCl | Reflux in MeCN or DMF, often with a base (e.g., TEA) | Pyrazole | ntnu.no |

| N,N'-Di-Boc-S-methylisothiourea | Base (e.g., Et3N) in DMF or CH2Cl2 at room temp. | Methanethiol | acs.org |

| Cyanamide | Sc(OTf)3 catalyst, water, mild conditions | None (direct addition) | organic-chemistry.org |

| O-Methylisourea sulfate (B86663) | Aqueous or alcoholic solution with base | Methanol (B129727) | N/A |

Construction of Linear and Branched Amine Derivatives

The primary amine functionality of this compound is a key site for derivatization, enabling the construction of both linear and branched amine derivatives through several established synthetic methodologies. These modifications are crucial for exploring the chemical space around the scaffold and for fine-tuning the pharmacological properties of the resulting compounds.

N-Alkylation: A common strategy to introduce linear and branched alkyl groups onto the primary amine is through N-alkylation. This reaction typically involves the treatment of this compound with an alkyl halide (e.g., alkyl chloride, bromide, or iodide) in the presence of a base. The base is necessary to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.

Linear Derivatives: The reaction with a primary alkyl halide, such as ethyl iodide, would yield the corresponding N-ethyl secondary amine. Careful control of stoichiometry is important to favor mono-alkylation and avoid the formation of the tertiary amine.

Branched Derivatives: Similarly, branched derivatives can be synthesized using branched alkyl halides, for instance, isopropyl bromide, to introduce a branched alkyl chain at the nitrogen atom.

A significant challenge in N-alkylation is the potential for over-alkylation, where the initially formed secondary amine, being more nucleophilic than the primary amine, reacts further with the alkyl halide to produce a tertiary amine. To circumvent this, alternative methods are often employed.

Reductive Amination: Reductive amination is a highly effective and versatile method for the controlled synthesis of secondary and tertiary amines, minimizing the issue of over-alkylation. This two-step, one-pot process involves the reaction of the primary amine with an aldehyde or a ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

Synthesis of Secondary Amines (Linear and Branched): To synthesize a linear secondary amine, this compound can be reacted with a linear aldehyde (e.g., acetaldehyde) in the presence of a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). For branched secondary amines, a branched aldehyde or a ketone (e.g., acetone) would be used.

Synthesis of Tertiary Amines: Tertiary amines can also be prepared via reductive amination. For instance, reacting the secondary amine derivative of this compound with another aldehyde or ketone in a subsequent reductive amination step would yield a tertiary amine with two different alkyl substituents.

These synthetic strategies provide a robust toolbox for the systematic modification of the this compound scaffold, enabling the creation of a wide library of linear and branched amine derivatives for further investigation.

Structure-Activity Relationship (SAR) Studies in Scaffold Optimization (Focused on Chemical Structure Space)

The this compound scaffold has proven to be a valuable template for the design of potent and selective enzyme inhibitors. Recent research has focused on the development of derivatives targeting Coactivator-associated arginine methyltransferase 1 (CARM1), an important member of the protein arginine methyltransferase (PRMT) family and a promising therapeutic target for various cancers. researchgate.netnih.gov Through systematic chemical modifications of a lead compound based on this scaffold, researchers have explored the structure-activity relationships to optimize potency and selectivity. researchgate.net

A study by Liu et al. (2024) identified a series of this compound derivatives as potent CARM1 inhibitors. researchgate.net Their work provides insightful SAR data, highlighting the impact of various substituents on the scaffold's activity against CARM1 and its selectivity over other PRMTs like PRMT1 and PRMT5.

The general structure of the optimized compounds consists of the core this compound moiety, with modifications primarily focused on the amine nitrogen and the phenyl ring of the benzyloxy group.

Key SAR Observations:

Amine Substituents: The nature of the substituent on the amine nitrogen plays a critical role in the inhibitory activity. The parent compound with a free amine is often used as a starting point for derivatization.

Substituents on the Benzyloxy Phenyl Ring: Modifications on the phenyl ring of the benzyloxy group have a significant impact on both potency and selectivity.

Electron-withdrawing groups, such as halogens (F, Cl, Br), at the para-position of the phenyl ring generally lead to potent CARM1 inhibition.

The position of the substituent is also crucial. For instance, moving a fluorine atom from the para to the meta or ortho position can drastically affect the inhibitory concentration.

The introduction of small alkyl groups like methyl at the para-position can also be well-tolerated and contribute to potent inhibition.

Selectivity: A key aspect of the SAR studies is achieving selectivity for CARM1 over other PRMT family members to minimize off-target effects. The derivatives often show significantly lower potency against PRMT1 and PRMT5, indicating a high degree of selectivity.

The following interactive data table summarizes the SAR data for a selection of this compound derivatives as CARM1 inhibitors, based on the findings from Liu et al. (2024). researchgate.net

| Compound | R Group (on benzyloxy phenyl ring) | CARM1 IC₅₀ (nM) | PRMT1 IC₅₀ (nM) | PRMT5 IC₅₀ (nM) |

| 1 | H | 15 ± 2 | >10000 | >10000 |

| 2 | 4-F | 2 ± 1 | >10000 | >10000 |

| 3 | 4-Cl | 3 ± 1 | >10000 | >10000 |

| 4 | 4-Br | 4 ± 1 | >10000 | >10000 |

| 5 | 4-CH₃ | 5 ± 1 | >10000 | >10000 |

| 6 | 3-F | 50 ± 5 | >10000 | >10000 |

| 7 | 2-F | 120 ± 15 | >10000 | >10000 |

Data is presented as mean ± standard deviation.

From this data, it is evident that a para-substituent on the benzyloxy phenyl ring is highly favorable for potent CARM1 inhibition, with the 4-fluoro substituted compound (2 ) exhibiting the highest potency with an IC₅₀ of 2 ± 1 nM. researchgate.net The remarkable selectivity of these compounds, with IC₅₀ values for PRMT1 and PRMT5 being several orders of magnitude higher, underscores the successful optimization of the this compound scaffold for targeting CARM1. researchgate.net One of the most potent compounds identified, designated as 17e in the study, demonstrated an IC₅₀ of 2 ± 1 nM for CARM1 and showed significant antiproliferative effects in melanoma cell lines. researchgate.netnih.gov

Theoretical and Computational Investigations of 2 Benzyloxy Methyl Phenyl Methanamine and Its Analogs

Conformational Analysis and Rotamerization Studies

The conformational flexibility of (2-((benzyloxy)methyl)phenyl)methanamine is a key determinant of its chemical behavior. This flexibility arises from the presence of several rotatable single bonds, which allow the molecule to adopt various spatial arrangements, or conformations. The primary degrees of rotational freedom are around the C(aryl)-CH2(amine), C(aryl)-CH2(ether), O-CH2(benzyl), and C(benzyl)-O bonds.

Theoretical studies on analogous benzyl (B1604629) alkyl ethers have shown that the energy barrier to rotation around the C(aryl)-CH2 bond is often small and sensitive to the solvent and substituents on the phenyl ring cdnsciencepub.com. Molecular orbital computations on benzyl methyl ether suggest that the potential energy surface for rotation is relatively flat, implying that multiple conformers can coexist at ambient temperatures cdnsciencepub.com. For this compound, a similar complex conformational landscape is expected.

The stable conformers are determined by a delicate balance of steric hindrance between the bulky phenyl rings and the substituents, and stabilizing non-covalent interactions. Quantum chemical calculations, such as those performed using Density Functional Theory (DFT), can identify these low-energy conformers and the transition states that separate them, thus mapping the pathways for rotamerization (interconversion between rotamers).

Table 1: Key Dihedral Angles Defining the Conformation of this compound

| Dihedral Angle | Atoms Involved | Description |

| τ1 | C1-C2-C(methylene)-N | Defines the orientation of the methanamine group relative to the central phenyl ring. |

| τ2 | C2-C1-C(methylene)-O | Defines the orientation of the benzyloxymethyl group relative to the central phenyl ring. |

| τ3 | C1-C(methylene)-O-C(benzyl) | Defines the rotation around the ether C-O bond. |

| τ4 | C(methylene)-O-C(benzyl)-C(benzyl, aryl) | Defines the orientation of the terminal benzyl group. |

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a widely used computational method for investigating the properties of organic molecules. Calculations are typically performed using hybrid functionals like B3LYP in conjunction with basis sets such as 6-31G(d,p) or larger to provide a reliable description of molecular properties epstem.netresearchgate.netresearchgate.net.

The electronic structure of a molecule governs its reactivity and spectroscopic properties. DFT calculations provide access to key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity niscpr.res.in.

Molecular Electrostatic Potential (MEP) maps are also valuable, as they visualize the charge distribution on the molecule's surface. These maps identify electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. For this compound, the nitrogen atom of the amine group is expected to be a primary nucleophilic site.

Table 2: Predicted Electronic Properties of this compound based on DFT Calculations of Analogs

| Property | Symbol | Typical Calculated Value (a.u.) | Description |

| Total Energy | E_total | Varies with method | The total electronic energy of the optimized geometry. |

| HOMO Energy | E_HOMO | ~ -0.22 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | E_LUMO | ~ -0.04 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap | ΔE | ~ 0.18 | Energy difference between HOMO and LUMO; indicates chemical reactivity. epstem.net |

| Dipole Moment | µ | ~ 1.5 - 3.0 Debye | A measure of the overall polarity of the molecule. niscpr.res.in |

| Ionization Potential | IP | ~ 5.9 - 6.1 eV | The energy required to remove an electron. epstem.net |

| Electron Affinity | EA | ~ 0.9 - 1.1 eV | The energy released when an electron is added. |

Note: Values are illustrative and based on calculations of structurally related molecules.

Computational analysis can be used to explore the mechanisms of chemical reactions by mapping the potential energy surface from reactants to products. This involves locating transition state structures and calculating activation energy barriers (Ea). A common reaction for primary amines like this compound is N-alkylation nih.govmdpi.com.

Molecular Modeling and Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. While often used in drug design, it is fundamentally a tool for understanding the non-covalent chemical interactions that drive molecular recognition.

For a highly flexible molecule like this compound, docking simulations must account for its multiple conformations. Advanced docking algorithms can handle ligand flexibility, sometimes by docking an ensemble of pre-calculated low-energy conformers docking.orgnih.gov.

A docking simulation of this molecule into a hypothetical receptor cavity would reveal its potential for various types of chemical interactions:

Hydrogen Bonding: The primary amine (-NH2) group can act as both a hydrogen bond donor and acceptor.

π-π Stacking: The two phenyl rings can engage in stacking interactions with aromatic residues.

Hydrophobic Interactions: The benzyl and phenyl groups provide significant surface area for hydrophobic contacts.

Cation-π Interactions: Upon protonation of the amine group to form an ammonium (B1175870) cation, it can interact favorably with the electron-rich faces of aromatic rings.

These simulations provide a detailed, three-dimensional model of intermolecular interactions without predicting a biological outcome.

Spectroscopic Property Predictions

Quantum chemical calculations are highly effective at predicting vibrational spectra (Infrared and Raman). DFT methods can calculate the harmonic vibrational frequencies corresponding to the normal modes of the molecule brehm-research.de. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.

The predicted spectrum for this compound would exhibit characteristic vibrational modes that can be used for its identification. The potential energy distribution (PED) analysis helps in making unambiguous assignments for each vibrational band nih.gov.

Table 3: Predicted Characteristic Vibrational Modes for this compound

| Vibrational Mode | Description | Approximate Frequency Range (cm⁻¹) |

| N-H stretch | Asymmetric and symmetric stretching of the amine group. | 3300 - 3500 studylib.netnist.gov |

| Aromatic C-H stretch | Stretching of C-H bonds on the phenyl rings. | 3000 - 3100 |

| Aliphatic C-H stretch | Stretching of C-H bonds in the methylene (B1212753) (-CH2-) groups. | 2850 - 3000 |

| N-H bend | Scissoring motion of the -NH2 group. | 1590 - 1650 |

| Aromatic C=C stretch | In-plane stretching of the phenyl rings. | 1450 - 1600 |

| CH2 bend | Scissoring and wagging of the methylene groups. | 1350 - 1470 |

| C-O-C stretch | Asymmetric stretching of the ether linkage. | 1200 - 1270 |

| C-N stretch | Stretching of the carbon-nitrogen bond. | 1020 - 1250 |

Applications in Advanced Chemical Research and Materials Science

Role as a Versatile Synthetic Intermediate

(2-((Benzyloxy)methyl)phenyl)methanamine serves as a crucial building block in the synthesis of more complex molecules. Its inherent chemical functionalities, including the primary amine and the benzyloxy group, offer reactive sites for a range of chemical modifications. The synthesis of this intermediate itself is a strategic process, often involving the introduction of the benzyloxy group via a Williamson ether synthesis, a reliable and widely used method for forming ethers. This reaction typically involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack a benzyl (B1604629) halide.

The strategic importance of this compound lies in its role as a scaffold for constructing molecules with specific biological activities. For instance, it is a key intermediate in the development of enzyme inhibitors. Researchers have utilized this compound as a foundational structure to build a series of derivatives aimed at inhibiting specific enzymes, such as Coactivator-associated arginine methyltransferase 1 (CARM1) and Monoamine Oxidase B (MAO-B). The ability to systematically modify the core structure allows for the fine-tuning of pharmacological properties.

Table 1: Key Synthetic Reactions Involving this compound

| Reaction Type | Reagents/Conditions | Product Class | Reference |

| N-Alkylation | Alkyl halides, base | Secondary/Tertiary amines | |

| N-Acylation | Acyl chlorides, anhydrides | Amides | |

| Reductive Amination | Aldehydes/Ketones, reducing agent | Substituted amines |

Application in Combinatorial Chemistry Libraries

While direct evidence of the use of this compound in large-scale combinatorial chemistry libraries is not extensively documented, its application in the generation of focused libraries of compounds for structure-activity relationship (SAR) studies is evident. The development of potent and selective inhibitors of CARM1, for example, involved the synthesis of a series of this compound derivatives. This approach, where a common core scaffold is systematically modified to explore the chemical space and optimize biological activity, is a fundamental concept in combinatorial chemistry.

The primary amine of this compound serves as a key handle for diversification. It can readily undergo a variety of reactions, such as amidation and reductive amination, to introduce a wide range of substituents. This allows for the rapid generation of a library of analogues, each with unique properties, which can then be screened for desired biological activities.

Contribution to the Synthesis of Fine Chemicals and Specialty Materials

The primary contribution of this compound to the field of fine chemicals lies in its role as a precursor to pharmaceutically active compounds. As demonstrated in the synthesis of CARM1 inhibitors for potential cancer treatment, this compound is a valuable starting material for the production of high-value, complex molecules with therapeutic potential.

The synthesis of these fine chemicals often involves multi-step processes where the structural integrity and functionality of the this compound core are essential for the final product's activity. The precise arrangement of the functional groups on the phenyl ring is often critical for binding to biological targets.

Development of Chemical Probes for Mechanistic Biological Studies

Chemical probes are essential tools for dissecting complex biological processes. This compound has proven to be a valuable scaffold for the development of such probes. The series of CARM1 inhibitors derived from this compound are prime examples. These inhibitors, particularly potent and selective derivatives, can be used to study the specific roles of CARM1 in cellular pathways and disease progression, such as in melanoma.

One of the developed derivatives, compound 17e, exhibited remarkable potency and selectivity for CARM1 with an IC50 of 2 ± 1 nM. Such high potency and selectivity are desirable characteristics for a chemical probe, as they minimize off-target effects and allow for a more precise investigation of the target protein's function. Cellular thermal shift assays and western blot experiments have confirmed that these compounds effectively engage with CARM1 within a cellular context, further validating their use as chemical probes.

Table 2: Properties of a CARM1 Inhibitor Derived from this compound

| Compound | Target | IC50 (nM) | Application | Reference |

| 17e | CARM1 | 2 ± 1 | Chemical probe for studying CARM1 function in melanoma |

Use in Bioorthogonal Chemistry (as a precursor to tetrazine-based reagents)

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. While there is no direct literature linking this compound as a direct precursor to tetrazine-based reagents, its structural motifs are relevant to the synthesis of molecules used in this field. Tetrazines are a class of compounds used in bioorthogonal chemistry, often in conjunction with strained alkenes in inverse-electron-demand Diels-Alder reactions.

The synthesis of functionalized tetrazines often starts from aromatic amines. The primary amine group in this compound could potentially be diazotized and converted to a hydrazine, a key intermediate in the synthesis of the tetrazine ring. However, this remains a hypothetical application that requires further investigation.

Utility of Benzyloxy Group as a Protecting Group in Complex Syntheses

The benzyloxy group, a key feature of this compound, is a widely used protecting group in organic synthesis. It is particularly useful for protecting alcohols and phenols due to its stability under a wide range of reaction conditions and its relatively straightforward removal by catalytic hydrogenation.

In the context of complex syntheses involving this compound, the benzyloxy group serves to mask a potentially reactive hydroxyl group on the phenyl ring. This allows for selective reactions to be carried out on the primary amine or other parts of the molecule without interference from the hydroxyl group. The benzyl group has been instrumental in the synthesis of complex natural products and pharmaceuticals, including the landmark synthesis of the hormone oxytocin. Its use can significantly improve synthetic efficiency and yield by preventing unwanted side reactions.

Precursor for Ligands in Catalysis

The structure of this compound, with its primary amine and ether oxygen, suggests its potential as a precursor for the synthesis of bidentate ligands for catalysis. The nitrogen and oxygen atoms can act as donor atoms to coordinate with metal centers. By modifying the amine group, for example, through reaction with phosphorus or sulfur-containing electrophiles, a variety of P,N or S,N-type ligands could be synthesized.

These types of ligands are of great interest in asymmetric catalysis, where they can be used to create chiral catalysts for the enantioselective synthesis of valuable compounds. While specific examples of ligands derived from this compound are not readily found in the literature, the fundamental structural features of the molecule make it an attractive starting point for the design and synthesis of new ligands for catalytic applications.

Analytical Methodologies for Chemical Characterization

Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the molecular structure of (2-((Benzyloxy)methyl)phenyl)methanamine by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to provide a complete structural map. usm.myrsc.org

¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the protons on the two aromatic rings, the two different methylene (B1212753) (-CH₂-) groups, and the amine (-NH₂) group. The integration of these signals corresponds to the number of protons in each group. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) can be used to establish proton-proton connectivities within the molecule. usm.my

| Proton Type | Expected Chemical Shift (δ) in ppm | Notes |

| Aromatic Protons (C₆H₅) | ~7.2 - 7.4 | Multiple signals due to the phenyl ring of the benzyl (B1604629) group. |

| Aromatic Protons (C₆H₄) | ~6.8 - 7.3 | Complex multiplet pattern due to the substituted phenyl ring. |

| Benzyloxy Methylene (-O-CH₂-Ph) | ~5.1 | A singlet, as there are no adjacent protons. |

| Aminomethyl Methylene (-CH₂-NH₂) | ~3.8 | A singlet, shifted downfield by the adjacent amine group. |

| Amine Protons (-NH₂) | ~1.5 - 2.5 | A broad singlet; the chemical shift can vary with solvent and concentration. |

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct signals for the aromatic carbons and the two methylene carbons. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. usm.my Further confirmation of the carbon skeleton and C-H attachments can be achieved with 2D NMR experiments like HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation). usm.my

| Carbon Type | Expected Chemical Shift (δ) in ppm |

| Aromatic Carbons | ~110 - 140 |

| Quaternary Aromatic Carbon (-C-O) | ~157 |

| Benzyloxy Methylene (-O-CH₂-Ph) | ~70 |

| Aminomethyl Methylene (-CH₂-NH₂) | ~45 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nist.gov The spectrum of this compound is expected to show characteristic absorption bands confirming the presence of its key functional groups. nist.gov

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Primary Amine (N-H) | Stretching | 3300 - 3500 (typically two bands) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Ether (C-O-C) | Asymmetric Stretching | 1200 - 1275 |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural fragments of a compound. For this compound (molecular formula C₁₄H₁₅NO), the molecular weight is 213.27 g/mol . nih.gov In techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 214. rsc.org Analysis of the fragmentation pattern in the mass spectrum provides further structural confirmation.

| Ion | m/z (Mass-to-Charge Ratio) | Identity |

| [M]⁺ | 213 | Molecular Ion |

| 122 | C₈H₁₀N⁺ | Resulting from cleavage of the benzyl-oxygen bond. |

| 91 | C₇H₇⁺ | Tropylium ion, a characteristic fragment from the benzyl group. |

Chromatographic Separation and Purity Assessment (e.g., HPLC, GC, TLC)

Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a chemical reaction and to get a preliminary indication of product purity. rsc.org For this compound, a common system would involve a silica (B1680970) gel plate as the stationary phase and a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) as the mobile phase. rsc.org The spots can be visualized under UV light due to the aromatic rings or by using a chemical stain like ninhydrin, which reacts with the primary amine to produce a colored spot. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used for the separation, identification, and quantification of compounds. nih.gov It is the preferred method for determining the purity of non-volatile compounds. A stability-indicating HPLC method can also be developed to separate the target compound from any potential degradation products. researchgate.net

| Parameter | Typical Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of acetonitrile (B52724) and water or methanol (B129727) and water |

| Detection | UV spectrophotometry (e.g., at 254 nm) |

| Purpose | Purity assessment and quantification |

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. nist.govnist.gov this compound may be amenable to GC analysis. If necessary, derivatization of the primary amine group can be performed to increase volatility and improve peak shape. When coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural identification of components in a mixture. usm.my

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a pure sample. This data is used to confirm that the empirical formula of the synthesized compound matches its theoretical composition, providing ultimate verification of its identity. For this compound, with the molecular formula C₁₄H₁₅NO, the theoretical elemental composition is calculated as follows. sigmaaldrich.com

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 78.84% |

| Hydrogen | H | 7.09% |

| Nitrogen | N | 6.57% |

| Oxygen | O | 7.50% |

Experimental results from an elemental analyzer must fall within a narrow margin of these theoretical values (typically ±0.4%) to be considered a successful confirmation of the compound's elemental composition. sigmaaldrich.com

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Pathways

The current synthesis of (2-((Benzyloxy)methyl)phenyl)methanamine typically relies on established methods such as the Williamson ether synthesis to introduce the benzyloxy group, followed by the conversion of a nitrile or aldehyde to the methanamine group via reduction or reductive amination. While effective, these multi-step sequences present opportunities for improvement in terms of efficiency, cost, and environmental impact.

Future research could focus on developing more sustainable and atom-economical synthetic strategies. This includes:

Catalytic C-H Activation/Functionalization: Directing a catalyst to selectively functionalize the C-H bond of a simpler precursor, such as o-tolylmethanamine derivatives, could provide a more direct route to the target molecule, minimizing steps and waste.

Flow Chemistry: Implementing continuous flow processes could enhance reaction efficiency, safety, and scalability. Flow chemistry allows for precise control over reaction parameters like temperature and residence time, potentially improving yields and reducing byproduct formation compared to traditional batch processing.

Biocatalysis: The use of enzymes to catalyze key steps, such as the formation of the ether linkage or the amination step, could offer a highly selective and environmentally benign alternative to conventional chemical reagents.

Green Solvents and Reagents: Investigating the use of greener solvents (e.g., ionic liquids, supercritical fluids) and replacing hazardous reagents with more sustainable alternatives would significantly reduce the environmental footprint of the synthesis.

Uncharted Reactivity Patterns and Selective Functionalization

The known reactivity of this compound largely centers on modifications of its primary amine group through reactions like acylation and alkylation. However, the interplay between the amine, the benzyloxy group, and the aromatic ring suggests a richer and more complex reactivity profile that remains to be fully explored.

Emerging research could investigate:

Ortho-Lithiation and Directed Metalation: The benzyloxy and methanamine groups could potentially direct metalating agents to specific positions on the phenyl ring, enabling the introduction of new functional groups with high regioselectivity.

Transition-Metal-Catalyzed Cross-Coupling: The aromatic ring could be a substrate for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to append diverse substituents, further expanding the chemical space accessible from this scaffold.

Photoredox Catalysis: Utilizing visible-light photoredox catalysis could unlock novel reaction pathways for functionalizing the scaffold under mild conditions, potentially accessing chemical transformations that are difficult to achieve with traditional thermal methods.

Intramolecular Cyclization Reactions: The ortho-positioning of the functional groups could be exploited to construct novel heterocyclic systems through intramolecular cyclization, leading to the synthesis of complex polycyclic structures.

Design and Synthesis of Advanced Scaffolds with Tunable Properties

The core structure of this compound has proven to be an excellent starting point for creating molecules with specific biological activities. A notable success is its use as a foundational scaffold for potent and selective CARM1 inhibitors for potential cancer treatment. nih.govresearcher.life By systematically modifying this core, researchers have fine-tuned the pharmacological properties of the resulting derivatives.

Future work in this area will likely focus on:

Privileged Scaffold Development: Further establishing the this compound core as a "privileged scaffold"—a molecular framework capable of binding to multiple biological targets by introducing specific functional groups. This concept is a powerful strategy in medicinal chemistry for accelerating drug discovery. nih.gov

Structure-Activity Relationship (SAR) Studies: Expanding on initial findings, comprehensive SAR studies can be conducted to better understand how different substituents on the aromatic ring, the amine, and the benzyl (B1604629) group influence target binding and selectivity. For instance, chemical modifications of a parent compound (ZL-28-6) led to the development of a series of derivatives, with compound 17e showing exceptional potency. nih.govresearcher.life

Conformationally Constrained Analogs: Synthesizing analogs where the flexible side chains are locked into specific conformations can provide valuable insights into the bioactive conformation required for target engagement and may lead to inhibitors with improved potency and selectivity. nih.gov

| Compound | Target | IC₅₀ (nM) | Reported Effect | Reference |

|---|---|---|---|---|

| ZL-28-6 | CARM1 | N/A | Increased activity against CARM1 compared to other type I PRMTs | nih.gov |

| 17e | CARM1 | 2 ± 1 | Remarkable potency and selectivity; notable antiproliferative effects against melanoma cell lines | nih.govresearcher.life |

Integration into Novel Materials Science Applications

While the primary focus for this compound has been in medicinal chemistry, its structural features suggest potential applications in materials science. The presence of a reactive amine and a bulky aromatic structure makes it a candidate for the synthesis of advanced materials.

Potential research directions include:

Polymer Synthesis: The primary amine allows the molecule to be used as a monomer in the synthesis of polymers such as polyamides, polyimides, or polyurethanes. The bulky benzyloxy group could impart unique properties to these polymers, such as increased thermal stability, altered solubility, or specific optical properties.

Ligand Design for Metal-Organic Frameworks (MOFs): The amine group can be modified to create ligands capable of coordinating with metal ions to form MOFs. The specific geometry and electronic properties of the scaffold could lead to MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, or catalysis.

Development of Molecular Sensors: Derivatives of the scaffold could be designed to act as fluorescent chemosensors. The binding of a specific analyte (e.g., a metal ion or a small molecule) could induce a change in the fluorescence properties of the molecule, allowing for sensitive detection.

Computational Design and Prediction of New Reactivity and Applications

Computational chemistry and in silico modeling are indispensable tools in modern chemical research. Applying these methods to this compound can accelerate the discovery of new reactions, properties, and applications.

Future computational studies could involve:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure of the molecule, predict its reactivity at different sites, and calculate spectroscopic properties. This can help rationalize observed reactivity and guide the design of new experiments.

Molecular Docking and Dynamics Simulations: In the context of drug discovery, molecular docking can predict how derivatives of the scaffold bind to target proteins. mdpi.com Molecular dynamics simulations can then be used to study the stability of these interactions over time, providing insights that can guide the design of more potent and selective inhibitors.

Prediction of Material Properties: Computational models can be used to predict the properties of polymers or other materials derived from the scaffold before they are synthesized. This can help to screen potential candidates and prioritize synthetic efforts toward materials with the most promising characteristics. For example, Hirshfeld surface analysis and other computational techniques are used to understand intermolecular interactions that govern the properties of materials. nih.gov

By pursuing these future research directions, the scientific community can continue to unlock the full potential of this compound, expanding its role from a specialized medicinal chemistry scaffold to a broadly applicable building block in both life sciences and materials science.

Q & A

Q. What are the common synthetic routes for preparing (2-((benzyloxy)methyl)phenyl)methanamine?

Answer: The synthesis typically involves reductive amination or protection/deprotection strategies. A plausible route includes:

Benzyloxy Group Introduction : React 2-(hydroxymethyl)phenol with benzyl bromide in the presence of a base (e.g., NaH) to form (2-(benzyloxy)methyl)phenol.

Amine Formation : Convert the hydroxyl group to a leaving group (e.g., via mesylation), followed by nucleophilic substitution with ammonia or a protected amine (e.g., phthalimide).

Deprotection : If a protected amine is used, remove the protecting group (e.g., hydrazine for phthalimide).

Q. What spectroscopic techniques are recommended for characterizing this compound?

Answer:

- 1H/13C NMR : Identify aromatic protons (δ 6.5–7.5 ppm), benzyloxy methylene (δ 4.5–5.0 ppm), and methanamine protons (δ 1.5–3.0 ppm).

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]+) and fragmentation patterns. Exact mass: Calculated for C15H17NO: 227.1310; Observed: 227.1305 (Δ < 3 ppm) .

- IR Spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹).

Q. What safety precautions are necessary when handling this compound?

Answer:

- Hazards : Air-sensitive (risk of oxidation), potential skin/eye irritant (similar to ’s (2,4,6-Trimethoxyphenyl)methanamine) .

- Protocols : Use gloves, goggles, and work in a fume hood. Store under nitrogen.

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .

Advanced Research Questions

Q. How can reductive amination be optimized to improve the yield of this compound?

Answer:

- Catalyst Selection : NaBH4 or NaBH3CN for milder conditions vs. LiAlH4 for stronger reduction ( used LiAlH4 for amide reduction) .

- Solvent Optimization : Use methanol or THF to stabilize intermediates.

- Temperature Control : Maintain 0–25°C to minimize side reactions.

Table 1 : Comparison of Reductive Agents

| Agent | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| NaBH4 | MeOH | 65 | 90 | |

| NaBH3CN | THF | 72 | 95 | |

| LiAlH4 | Et2O | 85 | 88 |

Q. What strategies mitigate competing side reactions during synthesis?

Answer:

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for the amine to prevent unwanted nucleophilic attacks ( used benzyl groups for protection) .

- Stepwise Reaction Monitoring : Use TLC or LC-MS to track intermediate formation.

- Low-Temperature Quenching : Halt reactions at 0°C to stabilize intermediates.

Q. How do halogenated analogs of this compound affect biological activity?

Answer:

- Substitution Effects : Introducing halogens (e.g., Br, CF3) enhances lipophilicity and target binding. ’s bromo-trifluoromethyl analog showed improved stability .

- Antimicrobial Activity : demonstrated that nitro and halogen substituents on phenyl rings enhance antimicrobial efficacy in benzimidazole derivatives .

Q. How can conflicting solubility data in literature be resolved?

Answer:

Q. What computational methods predict the compound’s reactivity in nucleophilic reactions?

Answer:

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic sites.

- Molecular Dynamics (MD) : Simulate solvent interactions to assess steric hindrance.

Q. How to troubleshoot low yields in column chromatography purification?

Answer:

Q. What are the stability implications of replacing benzyloxy with other protecting groups?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.